molecular formula C9H10Cl2N4 B11867626 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11867626
M. Wt: 245.11 g/mol
InChI Key: LXZZYQQIOWXXFY-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, an isopropyl group at position 3, and a methyl group at position 1. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-3-isopropyl-1-methyl-1H-pyrazole with a suitable nitrile or amine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
  • 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

5,7-Dichloro-3-isopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and methyl groups, along with the chlorine atoms, makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C9H10Cl2N4

Molecular Weight

245.11 g/mol

IUPAC Name

5,7-dichloro-1-methyl-3-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H10Cl2N4/c1-4(2)5-6-7(15(3)14-5)8(10)13-9(11)12-6/h4H,1-3H3

InChI Key

LXZZYQQIOWXXFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C2=C1N=C(N=C2Cl)Cl)C

Origin of Product

United States

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